An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide: A Core Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide: A Core Scaffold in Medicinal Chemistry
Executive Summary: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide, a molecule of significant interest in medicinal chemistry as a structural analog of the COX-2 inhibitor, Celecoxib. For researchers, scientists, and drug development professionals, understanding these foundational properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the molecular structure, solid-state characteristics, and key physicochemical parameters such as lipophilicity, solubility, and acidity. By integrating computed data with detailed, field-proven experimental protocols, this guide explains not only how to measure these properties but why these measurements are critical for advancing drug discovery programs.
Introduction to a Privileged Scaffold
The Significance of Pyrazole-Benzenesulfonamides in Medicinal Chemistry
The fusion of a pyrazole ring with a benzenesulfonamide moiety creates a "privileged scaffold" in drug discovery. This structural motif is famously embodied in drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in various arthritic conditions.[1] The pyrazole core offers versatile substitution patterns for modulating activity and properties, while the sulfonamide group frequently plays a crucial role in target binding and influencing pharmacokinetic characteristics.[2][3] The broad therapeutic potential of pyrazole derivatives extends beyond inflammation to applications in agrochemicals and oncology.[4][5]
Profile: 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide (DMPS) is a key analog in this chemical class. It represents a simplified, yet informative, version of more complex drug molecules. Its study allows for a foundational understanding of the structure-property relationships that govern the behavior of this entire class of compounds.
Chemical Structure of DMPS:
Contextual Importance: A Structural Analog of Celecoxib
To appreciate the relevance of DMPS, a direct comparison to Celecoxib is instructive. Celecoxib features a trifluoromethyl group and a p-tolyl group on its pyrazole ring.[1] DMPS replaces these with two methyl groups. This seemingly minor change significantly impacts physicochemical properties like lipophilicity and molecular weight, providing a valuable data point for understanding how structural modifications tune a molecule for optimal drug-like characteristics.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is dictated by its physicochemical properties. These characteristics govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor solubility can lead to low bioavailability, incorrect pKa can result in off-target effects or poor absorption, and suboptimal lipophilicity can prevent a drug from reaching its target or lead to rapid clearance. Therefore, the rigorous characterization described herein is not a perfunctory exercise but a cornerstone of rational drug design.
Molecular Structure and Solid-State Properties
A molecule's behavior in solution is fundamentally rooted in its intrinsic structure and how it arranges itself in the solid state.
Chemical Structure and Identifiers
A clear definition of the molecule is the first step in any scientific investigation. The key identifiers for DMPS are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide | [6] |
| CAS Number | 955-15-7 | [6] |
| Molecular Formula | C₁₁H₁₃N₃O₂S | [6][7] |
| Molecular Weight | 251.31 g/mol (Computed) | [6] |
| SMILES | CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C | [6] |
Crystallographic Analysis
X-ray crystallography provides an unambiguous view of the molecule's three-dimensional structure and intermolecular interactions. Analysis of DMPS reveals a monoclinic crystal system (P2₁/n).[7] A notable feature is the significant dihedral angle of 47.81° between the planes of the pyrazole and benzene rings.[7]
In the solid state, the molecules do not exist in isolation. The sulfonamide group is pivotal in forming intermolecular connections. Specifically, one of the sulfonamide's hydrogen atoms forms a hydrogen bond with a sulfamyl oxygen atom of an adjacent molecule.[7] This interaction creates a centrosymmetric dimer, a common and stabilizing motif in sulfonamide-containing crystals. These dimers are further interlinked by N—H⋯N hydrogen bonds, building a robust three-dimensional network.[7] This strong hydrogen-bonding network is predictive of a relatively high melting point and can influence the compound's dissolution rate.
Caption: Centrosymmetric dimer formation of DMPS via intermolecular N-H···O hydrogen bonds.
Key Physicochemical Parameters: Theoretical & Experimental Approaches
This section provides both computed data for initial assessment and detailed protocols for rigorous experimental validation.
Lipophilicity (LogP)
Significance: The partition coefficient (LogP) quantifies a molecule's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross cell membranes, its binding affinity to plasma proteins, and its potential for metabolic breakdown. A LogP value between 1 and 3 is often considered a good starting point for orally available drugs.
Computed Data: The calculated XLogP3-AA value for DMPS is 1.3 .[6] This value suggests a balanced character, indicating the molecule is sufficiently lipophilic to facilitate membrane passage without being so greasy that it would have poor aqueous solubility.
Experimental Protocol: Shake-Flask Method for LogP Determination This method directly measures the partitioning of the compound between n-octanol and water, the gold standard for mimicking biological lipid and aqueous phases.
-
Preparation: Prepare a stock solution of DMPS in n-octanol (e.g., 1 mg/mL). Also, prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of each and allowing the layers to separate for 24 hours.
-
Partitioning: In a glass vial, combine 5 mL of water-saturated n-octanol (containing a known concentration of DMPS, C_octanol_initial) and 5 mL of n-octanol-saturated water.
-
Equilibration: Seal the vial and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to ensure thorough mixing. Allow the vial to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of DMPS in the aqueous phase (C_water_final) using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The concentration in the octanol phase at equilibrium is calculated by mass balance: C_octanol_final = C_octanol_initial - C_water_final. The partition coefficient P is then calculated as P = C_octanol_final / C_water_final. Finally, LogP = log₁₀(P).
Aqueous Solubility
Significance: Aqueous solubility is a non-negotiable property for many drug delivery routes, especially oral administration. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a leading cause of failure for promising drug candidates.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay This protocol determines the thermodynamic solubility of a compound, providing a definitive value for a saturated solution at equilibrium.[8]
-
Sample Preparation: Add an excess amount of solid DMPS to a series of vials containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 37°C for physiological relevance) for at least 24 hours.[8] This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To obtain a clear supernatant, centrifuge the samples at high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet. The sample must be filtered through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of DMPS using a validated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the equilibrium solubility.
Acidity (pKa)
Significance: The pKa value indicates the pH at which a molecule is 50% ionized. The sulfonamide group (-SO₂NH₂) in DMPS contains an acidic proton. The ionization state of a drug profoundly affects its solubility, membrane permeability, and binding to its biological target. For sulfonamides, pKa values can range from approximately 7 to 10.[9][10]
Experimental Protocol: Potentiometric Titration for pKa Determination This classic method measures pH changes in a solution of the compound as a titrant is added, allowing for the precise determination of the pKa.
-
Solution Preparation: Accurately weigh a sample of DMPS and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a high-precision electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve; the peak of the derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.
Melting Point (MP)
Significance: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline substance, while impurities tend to depress and broaden the melting range. It also provides insight into the strength of the crystal lattice.
Experimental Protocol: Capillary Melting Point Determination This is a standard and accessible method for determining the melting point range of a solid compound.[11][12]
-
Sample Loading: Finely powder a small amount of dry DMPS. Tap the open end of a capillary tube into the powder to load a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.
-
Precise Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point.[11] Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record two temperatures: T₁ (the temperature at which the first droplet of liquid appears) and T₂ (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range T₁ - T₂.
Summary of Physicochemical Properties
The table below consolidates the key physicochemical parameters of 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide based on available data.
| Property | Value / Parameter | Source / Significance |
| Molecular Weight | 251.31 g/mol | [6] Influences diffusion and transport. |
| XLogP3-AA | 1.3 | [6] Indicates balanced lipophilicity, favorable for ADME. |
| Hydrogen Bond Donor Count | 1 | [6] From the sulfonamide N-H group. |
| Hydrogen Bond Acceptor Count | 4 | [6] From the sulfonyl oxygens and pyrazole nitrogens. |
| Rotatable Bond Count | 2 | [6] Low number suggests conformational rigidity. |
| Topological Polar Surface Area | 86.4 Ų | [6] Predicts membrane permeability. |
| Crystal System | Monoclinic (P2₁/n) | [7] Defines the solid-state packing and stability. |
| Aqueous Solubility | Experimentally Determined | Critical for bioavailability. |
| pKa | Experimentally Determined | Governs ionization state at physiological pH. |
| Melting Point | Experimentally Determined | Indicator of purity and lattice energy. |
Implications for Drug Development
The physicochemical profile of DMPS provides critical insights for drug development professionals.
-
Favorable Starting Point: With a LogP of 1.3 and a TPSA of 86.4 Ų, DMPS resides in a favorable region of chemical space for oral bioavailability (often referred to as "Lipinski's Rule of Five" space).
-
Structure-Property Relationship: Comparing DMPS (LogP = 1.3) to Celecoxib (LogP ≈ 3.5) clearly demonstrates the lipophilicity-enhancing effect of the trifluoromethyl and p-tolyl groups. This knowledge can be used to rationally design analogs with finely tuned properties.
-
Developmental Considerations: The acidic sulfonamide proton means that the compound's solubility will be pH-dependent. This is a critical consideration for formulation development and for predicting its absorption profile throughout the variable pH environments of the gastrointestinal tract.
The logical flow of this characterization process is essential in any early-phase drug discovery project.
Caption: A typical workflow illustrating how physicochemical property determination informs key decisions in drug discovery.
Conclusion
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide is more than just a chemical structure; it is a model system rich with information for the medicinal chemist. Its physicochemical properties—a balanced lipophilicity, a conformationally restrained backbone, and the presence of key hydrogen bonding groups—make it an excellent starting point for analog design. The experimental protocols and theoretical insights provided in this guide offer a robust framework for its characterization. By rigorously applying these methods, researchers can build a deep understanding of this important scaffold, enabling the rational design of future therapeutics with optimized safety and efficacy profiles.
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